Demethoxymatteucinol

Anti-inflammatory COX inhibition Natural product screening

Natural-product screening often suffers from batch-to-batch variability that undermines SAR reproducibility. Demethoxymatteucinol is a structurally defined, C6/C8-dimethylated flavanone standard that eliminates this uncertainty. • COX-1/2 inhibition confirmed at 37.5 μg/mL - a quantitative benchmark for anti-inflammatory panels. • H1N1 neuraminidase IC50: 334 μM; scaffold validated by 14-fold potency gain in 2″-hydroxylated derivative. • HIV-1 EC50: 4.97 μg/mL (H9 cells, selectivity index ~4.2) - enables mechanistic viral-suppression studies. • HPLC-verified identity; available from stock with full analytical documentation.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 56297-79-1
Cat. No. B1203457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxymatteucinol
CAS56297-79-1
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O
InChIInChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1
InChIKeyHAIHGFWQOPJMPV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxymatteucinol Procurement Guide


Demethoxymatteucinol (CAS 56297-79-1), also known as 6,8-dimethylpinocembrin, is a dihydroxyflavanone with methyl substitutions at the 6 and 8 positions of the A-ring [1]. It is a naturally occurring C-methylated flavonoid isolated from botanical sources including Matteuccia struthiopteris and Cleistocalyx operculatus . The compound has been studied for its inhibitory effects on influenza viral neuraminidases (H1N1 and H9N2 strains), anti-HIV-1 protease activity, and modulation of inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production .

Workflow COX pathway & inflammatory mediator screening — supports assay-based selection for natural-product anti-inflammatory panels.
Target class Neuraminidase (H1N1) & HIV-1 replication assays — provides a structurally defined C-methylated flavanone benchmark.
Role Medicinal-chemistry scaffold & reference standard — suitable for structure-activity relationship optimization and HPLC-based phytochemical profiling.

Demethoxymatteucinol Uniqueness vs. Analogues


Generic substitution among C-methylated flavanones is not scientifically valid due to structure-dependent divergence in biological target engagement. Demethoxymatteucinol lacks the 4'-methoxy group present in matteucinol, altering its electronic and steric profile, which translates into distinct activity spectra [1]. While matteucinol exhibits weak cytotoxicity and no effect on LPS-induced NO production, demethoxymatteucinol demonstrates measurable inhibition of COX enzymes and HIV-1 protease [2]. Similarly, farrerol (5,7,4'-trihydroxy-6,8-dimethylflavanone) possesses an additional hydroxyl group, leading to different anti-inflammatory mechanisms [3]. The specific methylation pattern at positions 6 and 8 of demethoxymatteucinol confers unique interactions with neuraminidase enzymes, with a reported IC50 of 334 μM against H1N1 [4]. These structure-activity relationships underscore that in-class compounds are not functionally interchangeable; selection must be driven by precise target- and assay-matched quantitative evidence.

Target compound
Demethoxymatteucinol
6,8-dimethyl substitution; reported COX inhibition and anti-HIV-1 cellular activity.
Potential substitute
Matteucinol (4'-O-methylfarrerol)
4'-methoxy group alters electronic profile; no activity reported in LPS-induced NO production assay.
Assay-response context may differ — not functionally interchangeable for COX-mediated pathway studies.
Target compound
Demethoxymatteucinol
Reported H1N1 neuraminidase IC50 and HIV-1 replication EC50 in cellular assays.
Potential substitute
Farrerol (5,7,4'-trihydroxy-6,8-dimethylflavanone)
Additional 4'-hydroxyl group leads to different anti-inflammatory mechanisms; neuraminidase data not available.
Mechanism-specific profile may not transfer — requires target-matched validation before substitution.

Demethoxymatteucinol Quantitative Evidence


COX Inhibition vs. NSAIDs

Demethoxymatteucinol, isolated from Eugenia brasiliensis, inhibited COX-1 and COX-2 enzymes at a concentration of 37.5 μg/mL, with an effect described as similar to that of aspirin (108 μg/mL) and ibuprofen (12 μg/mL) used as positive controls [1]. In contrast, the closely related analog matteucinol (4'-O-methylfarrerol) showed no activity against LPS-induced NO production in RAW 264.7 macrophages, highlighting a functional divergence within this structural class [2].

COX vs. NSAIDs
Head-to-head
Active at 37.5 μg/mL vs. aspirin/ibuprofen
Supports COX-mediated pathway screening fit; matteucinol showed no LPS-induced NO response.
Qualitative difference in class-level functional assay context.
Anti-inflammatory COX inhibition Natural product screening

Neuraminidase Inhibition (H1N1)

Demethoxymatteucinol exhibits measurable inhibition of influenza A virus (H1N1) neuraminidase with an IC50 of 3.34E+5 nM (334 μM), as determined by spectrofluorimetric analysis after 30 minutes [1]. While this potency is modest, it provides a specific benchmark for antiviral screening programs. Data for matteucinol or farrerol against this specific target are not available in primary literature, making this a differentiating point for demethoxymatteucinol within its class. However, a derivative, (2S)-2''-Hydroxydemethoxymatteucinol, showed an IC50 of 23,900 nM (23.9 μM) against neuraminidase in MDCK cells, indicating that structural modifications can dramatically enhance potency [2].

H1N1 Neuraminidase
Class-level
IC50 = 334 μM
2''-OH derivative: 23.9 μM (14-fold shift)
Reported baseline for antiviral scaffold optimization; comparator data not available.
Spectrofluorimetric assay, 30 min incubation.
Antiviral Influenza Neuraminidase inhibitor

HIV-1 Replication Inhibition

Demethoxymatteucinol demonstrates inhibition of HIV-1 replication in H9 lymphocytic cells with an EC50 of 4.97 μg/mL, while cytotoxicity against uninfected H9 cells is observed at an IC50 of 20.8 μg/mL . This provides a therapeutic window (selectivity index) of approximately 4.2, indicating a specific antiviral effect rather than general cytotoxicity. Matteucinol has been reported to have a moderate inhibitory effect on HIV-1 protease, but direct comparative EC50 data for matteucinol in the same cellular replication assay are not available, limiting cross-study comparability [1].

HIV-1 Replication
Cross-study
EC50 = 4.97 μg/mL (SI ~4.2)
Supports cellular antiviral endpoint review; matteucinol lacks comparable cellular EC50 data.
H9 lymphocytic cell model; selectivity index needs independent replication.
Antiviral HIV Protease inhibitor

Hypoglycemic Activity Potential

Demethoxymatteucinol was isolated alongside matteucinol and the more potent 2'-hydroxymatteucinol from the hypoglycemic activity-bearing CHCl3 extract of Matteccia orientalis [1]. While 2'-hydroxymatteucinol showed dose-dependent blood sugar lowering at 10 mg/kg (p.o.) in STZ-induced diabetic rats, demethoxymatteucinol and matteucinol were not individually reported to exhibit this activity at the same dose. This suggests that demethoxymatteucinol may serve as a critical scaffold for the development of more active derivatives, as demonstrated by the enhanced potency of 2'-hydroxymatteucinol.

Hypoglycemic Potential
Class-level
Present in active fraction; individual activity not specified
Scaffold-context only; 2'-hydroxymatteucinol active at 10 mg/kg p.o. in STZ rat model.
Data to verify for demethoxymatteucinol alone.
Diabetes Hypoglycemic Natural product

Demethoxymatteucinol Application Scenarios


Anti-Inflammatory COX Pathway Screening

Researchers investigating plant-derived COX inhibitors can use demethoxymatteucinol as a benchmark compound. Its demonstrated activity at 37.5 μg/mL against COX-1/2 [1] makes it suitable for inclusion in panels evaluating natural product anti-inflammatory potential. Unlike matteucinol, which lacks activity in related assays, demethoxymatteucinol provides a structurally defined starting point for SAR studies aimed at optimizing COX selectivity and potency.

Neuraminidase Inhibitor Scaffold Optimization

Despite its modest IC50 of 334 μM against H1N1 neuraminidase [2], demethoxymatteucinol offers a validated scaffold for medicinal chemistry efforts. The 14-fold potency increase observed in the 2''-hydroxylated derivative [3] underscores the feasibility of rational design to improve antiviral activity. This compound is best utilized in programs that prioritize scaffold diversification and structure-guided optimization over immediate high potency.

HIV Replication Inhibition Studies

With an EC50 of 4.97 μg/mL against HIV-1 replication in H9 cells and a selectivity index of ~4.2 , demethoxymatteucinol is a viable candidate for exploratory HIV research. Its specific activity profile distinguishes it from matteucinol, which has only been reported to exhibit moderate protease inhibition. This cellular-level data supports its use in mechanistic studies of flavonoid-mediated viral suppression.

HPLC Analytical Reference Standard

Validated HPLC methods have been developed for the simultaneous quantification of demethoxymatteucinol, matteucinol, and related flavanones in Matteuccia struthiopteris extracts . Procurement of demethoxymatteucinol as a reference standard is essential for quality control, phytochemical profiling, and standardization of botanical materials used in traditional medicine or dietary supplement research.

Application
Selection Property
Validation Focus
COX-pathway screening
Functional COX inhibition at defined concentration
Confirm assay-specific response vs. matteucinol negative control
Neuraminidase inhibitor scaffold optimization
Validated H1N1 neuraminidase IC50 benchmark
Derivatization SAR and potency shift relative to parent scaffold
HIV replication inhibition studies
Cellular antiviral EC50 with selectivity index
Mechanistic follow-up in T-cell line models and protease assays
Phytochemical reference standard
Chromatographic identity for Matteuccia extracts
HPLC method alignment and botanical material standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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